3-Oxopentanoic acid
Overview
Description
3-Oxopentanoic acid, also known as 3-oxovaleric acid, is a five-carbon ketone body. It is produced from odd carbon fatty acids in the liver and can rapidly enter the brain. Unlike four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish the pool of tricarboxylic acid cycle intermediates .
Mechanism of Action
Target of Action
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is primarily targeted towards the Tricarboxylic Acid (TCA) cycle intermediates . Additionally, it has been suggested that this compound derivatives may act as potential succinate dehydrogenase inhibitors .
Mode of Action
This compound is synthesized from odd carbon fatty acids in the liver . It rapidly enters the brain and interacts with its targets . As an anaplerotic compound, it refills the pool of TCA cycle intermediates . This means it replenishes the cycle with intermediates that have been depleted, thus maintaining the cycle’s function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TCA cycle . By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .
Pharmacokinetics
It is known that it is rapidly synthesized in the liver from odd carbon fatty acids and quickly enters the brain . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the maintenance of the TCA cycle. By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .
Action Environment
The action of this compound is influenced by the metabolic state of the body, particularly the liver, where it is synthesized . Environmental factors that affect liver function, such as diet and exposure to toxins, could potentially influence the synthesis and action of this compound.
Biochemical Analysis
Biochemical Properties
3-Oxopentanoic acid plays a significant role in biochemical reactions. It is involved in the metabolism of odd carbon fatty acids
Cellular Effects
It is known to rapidly enter the brain after being produced in the liver , suggesting it may influence cell function in the brain
Molecular Mechanism
It is known to be involved in the replenishment of TCA cycle intermediates
Metabolic Pathways
This compound is involved in the metabolism of odd carbon fatty acids . It is known to refill the pool of TCA cycle intermediates , suggesting it interacts with enzymes or cofactors involved in this pathway
Transport and Distribution
This compound is produced in the liver and rapidly enters the brain , suggesting it is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of this compound methyl ester under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-pentanol or through the hydrolysis of its esters. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce this compound derivatives.
Reduction: It can be reduced to form 3-pentanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: this compound derivatives.
Reduction: 3-pentanol.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
3-Oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- 3-Oxovaleric acid
- 3-Ketovaleric acid
- 3-Oxopentanoate
Comparison: 3-Oxopentanoic acid is unique due to its anaplerotic properties, which allow it to replenish tricarboxylic acid cycle intermediates. This distinguishes it from other ketone bodies that do not have this capability. Additionally, its ability to rapidly enter the brain and influence metabolic pathways sets it apart from other similar compounds .
Biological Activity
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon organic compound with significant biological activity, particularly in energy metabolism. This article explores its metabolic pathways, biological roles, and potential therapeutic applications based on diverse research findings.
This compound is produced primarily in the liver from odd-chain fatty acids. It serves as a ketone body during fasting or carbohydrate restriction, providing an alternative energy source for the brain and other tissues. Its molecular formula is , and it is classified as an anaplerotic compound, meaning it replenishes intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production .
Metabolic Pathway
The metabolism of this compound involves several key enzymes that facilitate its conversion into other metabolites or its utilization for energy production. These enzymes include:
- Acetyl-CoA Acetyltransferase : Catalyzes the formation of acetoacetate from this compound.
- 3-Hydroxybutyrate Dehydrogenase : Converts acetoacetate to 3-hydroxybutyrate, another important ketone body.
Biological Activities
This compound exhibits several biological activities:
- Energy Production : It provides an alternative energy source during periods of low glucose availability, particularly in the brain.
- Anaplerotic Role : By replenishing TCA cycle intermediates, it supports overall cellular metabolism .
- Potential Therapeutic Applications : Research indicates its utility in treating conditions like glucose transporter type I deficiency (GLUT1 deficiency syndrome), where it may help manage energy deficits in the brain .
Clinical Applications
- GLUT1 Deficiency Syndrome : A clinical study utilized this compound to assess its effectiveness in patients with GLUT1 deficiency. The study involved measuring plasma concentrations of this compound after administering triheptanoin, a triglyceride that provides heptanoate, which is metabolized to produce this compound. The results indicated significant increases in plasma levels of both 3-hydroxypentanoic acid and this compound, suggesting their potential as therapeutic agents for this condition .
- Metabolic Monitoring : A validated LC-MS/MS method was developed for quantifying this compound in human plasma. This method demonstrated high accuracy and precision, facilitating further studies on its metabolic roles and implications in various disorders .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Hydroxybutyric Acid | Four-carbon ketone body involved in energy metabolism. | |
Acetoacetic Acid | Precursor to this compound; important in ketogenesis. | |
2-Oxobutyric Acid | Similar structure; involved in amino acid metabolism. |
Properties
IUPAC Name |
3-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331432 | |
Record name | 3-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-25-0 | |
Record name | 3-Oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-OXOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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